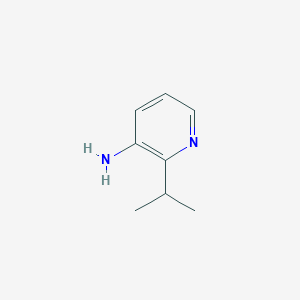

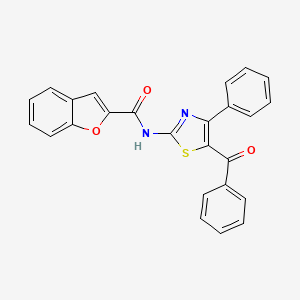

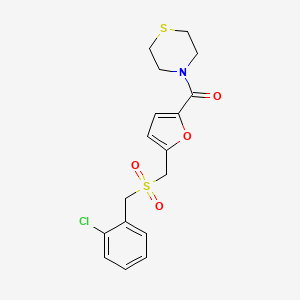

N-(4-(tert-butyl)phenyl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(tert-butyl)phenyl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. It belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in cell signaling pathways.

Scientific Research Applications

Synthesis and Polymer Development

Research has focused on synthesizing derivatives and related compounds to explore their properties and applications, particularly in developing new polymeric materials. For instance, the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units from derivatives of 4-tert-butylcatechol shows potential in creating materials with high thermal stability and solubility in polar solvents. These materials exhibit useful thermal properties, such as high glass transition temperatures and significant weight loss temperatures, indicating their applicability in high-performance applications (Hsiao, Yang, & Chen, 2000).

Anticancer and Anti-inflammatory Agents

Derivatives of N-(4-(tert-butyl)phenyl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide have been explored for their potential anticancer and anti-inflammatory properties. Novel analogs, where the pyridine ring is replaced with a pyrimidine ring or a tetrahydro-β-carboline scaffold, have been designed and synthesized, showing improved pharmacological profiles. Such compounds have been evaluated for their ability to alleviate chronic pain and their pharmacokinetic profiles, indicating potential as therapeutic agents (Nie et al., 2020).

Molecular Interaction and Biological Activity

The compound and its analogs have been utilized in studies to understand molecular interactions and biological activities. For instance, the analysis of 5-deaza-7-desmethylene analogues of folates demonstrates how structural modifications can influence biological activities such as enzyme inhibition and substrate specificity. These studies contribute to the broader understanding of molecular pharmacology and drug design, providing insights into the development of compounds with targeted biological activities (Rosowsky et al., 1994).

Genetic Material Interaction

Compounds related to N-(4-(tert-butyl)phenyl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide have been studied for their interactions with genetic material, such as DNA. These interactions are crucial for understanding the mechanism of action of potential therapeutic agents and their effects on cellular functions. Studies on novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents illustrate the compound's ability to modulate key biological processes, highlighting its significance in drug discovery and development (Rahmouni et al., 2016).

properties

IUPAC Name |

N-(4-tert-butylphenyl)-3-pyrimidin-2-yloxypyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c1-19(2,3)14-5-7-15(8-6-14)22-18(24)23-12-9-16(13-23)25-17-20-10-4-11-21-17/h4-8,10-11,16H,9,12-13H2,1-3H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLDFIGQEWSLJIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC(C2)OC3=NC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-4-methyl-1H-imidazole-5-carboxylic acid](/img/structure/B2385115.png)

![7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine](/img/structure/B2385116.png)

![Methyl 6-tert-butyl-2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2385122.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2385130.png)

![1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone](/img/structure/B2385132.png)

![N-tert-butyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide](/img/structure/B2385134.png)